1-(2-Methyl-5-nitrobenzenesulfonyl)piperazine

Lipophilicity ADME Prediction Sulfonamide

1-(2-Methyl-5-nitrobenzenesulfonyl)piperazine is a sulfonylpiperazine derivative (C11H15N3O4S, MW 285.32 g/mol) built on a privileged piperazine scaffold with a 2-methyl-5-nitrobenzenesulfonyl electron‑withdrawing group. The compound is primarily sourced as a research‑grade building block (typical purity 95%) for the synthesis of PDE7 inhibitors, kinase inhibitors, and diverse sulfonamide‑based probe molecules.

Molecular Formula C11H15N3O4S
Molecular Weight 285.32
CAS No. 744241-86-9
Cat. No. B3014455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methyl-5-nitrobenzenesulfonyl)piperazine
CAS744241-86-9
Molecular FormulaC11H15N3O4S
Molecular Weight285.32
Structural Identifiers
SMILESCC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCNCC2
InChIInChI=1S/C11H15N3O4S/c1-9-2-3-10(14(15)16)8-11(9)19(17,18)13-6-4-12-5-7-13/h2-3,8,12H,4-7H2,1H3
InChIKeyZUSNOKZPJHEYAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-(2-Methyl-5-nitrobenzenesulfonyl)piperazine (CAS 744241-86-9): Molecular Properties and Procurement Context


1-(2-Methyl-5-nitrobenzenesulfonyl)piperazine is a sulfonylpiperazine derivative (C11H15N3O4S, MW 285.32 g/mol) built on a privileged piperazine scaffold with a 2-methyl-5-nitrobenzenesulfonyl electron‑withdrawing group . The compound is primarily sourced as a research‑grade building block (typical purity 95%) for the synthesis of PDE7 inhibitors, kinase inhibitors, and diverse sulfonamide‑based probe molecules . Its predicted physicochemical profile includes a density of 1.365–1.4 g/cm³, a boiling point of 475.3 °C (760 mmHg), and an ACD/LogP of 1.79, placing it in a moderate‑lipophilicity range relative to other monosubstituted piperazines .

Why 1-(2-Methyl-5-nitrobenzenesulfonyl)piperazine Cannot Be Simply Replaced by Another Sulfonylpiperazine: Key Differentiation Factors


In‑class sulfonylpiperazines exhibit wide divergence in electronic character, steric demand, and metabolic stability, making direct substitution unreliable without quantitative performance data [1]. The 2‑methyl‑5‑nitro substitution pattern on the target compound imposes a unique combination of electron‑withdrawing strength and steric footprint that directly influences downstream reaction yields, target binding affinity, and ADME properties. For instance, replacing the nitro group with a halogen or methoxy substituent can alter the sulfonamide NH acidity and the compound's hydrogen‑bonding capacity, while shifting the methyl group position affects conformational flexibility. Consequently, procurement decisions based solely on scaffold similarity without comparative evidence on reaction yields, potency, or selectivity risk significant project delays and resource waste [2].

Quantitative Differentiation of 1-(2-Methyl-5-nitrobenzenesulfonyl)piperazine Against Its Closest Analogs


Predicted LogP and Aqueous Solubility Differentiation from De‑nitro or De‑methyl Analogs

The 2‑methyl‑5‑nitro substitution pattern yields a predicted ACD/LogP of 1.79 for the target compound, which is 0.8–1.2 log units higher than the unsubstituted benzenesulfonylpiperazine (calculated ACD/LogP ≈ 1.0) but lower than the 2,5‑dichloro analog (calculated ACD/LogP ≈ 2.4) . This moderate lipophilicity, combined with a polar surface area of 104 Ų, positions the compound in a favorable CNS drug‑like space (Rule‑of‑5 violations = 0) distinct from both more polar and more lipophilic comparators .

Lipophilicity ADME Prediction Sulfonamide

Nitro Group Electronic Effect on Sulfonamide NH Acidity Versus Chloro or Methoxy Analogs

The 5‑nitro substituent exerts a strong electron‑withdrawing effect (σₚ = 0.78 for NO₂ vs. σₚ = 0.23 for Cl and σₚ = –0.27 for OCH₃), which increases the acidity of the sulfonamide NH proton in the piperazine ring and enhances its capacity as a hydrogen‑bond donor [1]. This electronic difference directly influences target‑ligand electrostatic interactions; in a panel of sulfonylpiperazine PDE7 inhibitors, compounds bearing the 5‑nitro group exhibited a 3‑ to 5‑fold lower IC₅₀ than their 5‑chloro or 5‑methoxy counterparts in enzymatic assays [2].

Electronic Effects SAR Hydrogen Bonding

Chemoselective Synthesis Yield Advantage as a Protected Piperazine Building Block

Using a piperazine‑1‑ium cation protocol, the target compound was synthesized with an isolated yield of 85% (1.0 mmol scale) after a single extraction, whereas the analogous 1‑(2‑methyl‑5‑nitrobenzoyl)piperazine gave only 62% yield under identical conditions due to competing bis‑acylation [1]. The sulfonamide linkage in the target compound is chemically robust and does not undergo hydrolysis under standard acidic or basic work‑up, unlike the corresponding carbamate or amide analogs [1].

Synthetic Methodology Building Block Efficiency Parallel Synthesis

Metabolic Stability Differentiation from N‑Arylpiperazine Analogs

Sulfonylpiperazines generally exhibit superior metabolic stability compared to N‑arylpiperazines because the electron‑withdrawing sulfonyl group lowers the pKa of the piperazine nitrogen and reduces N‑dealkylation by CYP450 enzymes [1]. In a class‑level analysis, 1‑arylsulfonylpiperazines showed a mean human liver microsome (HLM) half‑life of >60 min, whereas the corresponding 1‑arylpiperazines averaged only 35 min [2]. The 2‑methyl‑5‑nitro substitution further stabilizes the sulfonamide against oxidative metabolism due to the electron‑deficient aromatic ring [1].

Metabolic Stability Microsomal Clearance Lead Optimization

Where 1-(2-Methyl-5-nitrobenzenesulfonyl)piperazine Delivers the Greatest Scientific and Procurement Value


Design of CNS‑Penetrant PDE7 Inhibitor Leads

The compound's predicted LogP (1.79) and polar surface area (104 Ų) place it within the optimal CNS drug‑like space (CNS MPO score ≥ 4). Medicinal chemistry teams can use it directly as a sulfonamide warhead to explore PDE7A/B inhibitors for neuroinflammatory and T‑cell‑mediated disorders, where the 5‑nitro group confers a 3‑ to 5‑fold potency advantage over halogenated or methoxy analogs [1].

Parallel Library Synthesis Requiring Chemoselective Mono‑sulfonylation of Piperazine

The sulfonyl chloride−piperazine‑1‑ium protocol provides the target compound in 85% yield without bis‑sulfonylation by‑products, outperforming the analogous benzamide route by 23 percentage points [2]. This single‑step, high‑yielding transformation is ideal for high‑throughput parallel synthesis of diverse sulfonamide libraries where purity and throughput are critical.

Metabolic Stability‑Focused Lead Optimization of Kinase Inhibitors

When replacing metabolically labile N‑arylpiperazine motifs, the target sulfonamide scaffold delivers an approximately 2‑fold improvement in microsomal half‑life (>60 min vs. ~35 min), reducing the risk of rapid in vivo clearance [3]. Procurement of the pre‑formed building block allows medicinal chemists to rapidly incorporate this stability‑enhancing motif into advanced kinase inhibitor programs.

Quote Request

Request a Quote for 1-(2-Methyl-5-nitrobenzenesulfonyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.